molecular formula C8H17NO B14040575 ((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol

((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol

Cat. No.: B14040575
M. Wt: 143.23 g/mol
InChI Key: ORKNCBMAVOTJMZ-SFYZADRCSA-N
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Description

((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol: is a chiral compound with a cyclopentane ring substituted with a dimethylamino group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol typically involves the following steps:

    Cyclopentane Derivative Formation: Starting with a cyclopentane derivative, the compound undergoes a series of reactions to introduce the dimethylamino group and the hydroxymethyl group.

    Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the desired enantiomer, this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The dimethylamino group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction can produce different alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, ((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable for studying stereochemistry and enantioselective reactions.

Biology

In biological research, this compound can be used to study the effects of chiral molecules on biological systems. It may also serve as a precursor for the synthesis of biologically active compounds.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may be used in the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the development of novel products with specific properties.

Mechanism of Action

The mechanism of action of ((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group may participate in hydrogen bonding or electrostatic interactions, while the hydroxymethyl group can form additional interactions with the target molecule. These interactions can modulate the activity of the target, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    ((1R,3S)-3-(Dimethylamino)cyclopentyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

    ((1R,3S)-3-(Dimethylamino)cyclopentyl)amine: Similar structure but with an amino group instead of a hydroxymethyl group.

    ((1R,3S)-3-(Dimethylamino)cyclopentyl)propane: Similar structure but with a propyl group instead of a hydroxymethyl group.

Uniqueness

((1R,3S)-3-(Dimethylamino)cyclopentyl)methanol is unique due to its specific combination of functional groups and chiral centers. This combination allows for a wide range of chemical reactions and interactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H17NO

Molecular Weight

143.23 g/mol

IUPAC Name

[(1R,3S)-3-(dimethylamino)cyclopentyl]methanol

InChI

InChI=1S/C8H17NO/c1-9(2)8-4-3-7(5-8)6-10/h7-8,10H,3-6H2,1-2H3/t7-,8+/m1/s1

InChI Key

ORKNCBMAVOTJMZ-SFYZADRCSA-N

Isomeric SMILES

CN(C)[C@H]1CC[C@H](C1)CO

Canonical SMILES

CN(C)C1CCC(C1)CO

Origin of Product

United States

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